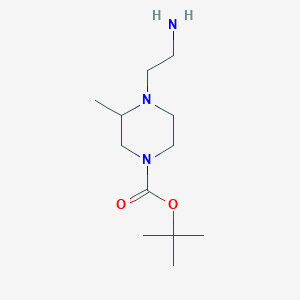

4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Description

4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by a tert-butyl ester group at the 1-position, a methyl group at the 3-position, and a 2-aminoethyl substituent at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where tert-butyl esters are widely used as protective groups for amines due to their stability under basic and nucleophilic conditions . The aminoethyl moiety provides a reactive site for further functionalization, such as conjugation with pharmacophores or incorporation into larger molecular frameworks.

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-3-methylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-10-9-15(8-7-14(10)6-5-13)11(16)17-12(2,3)4/h10H,5-9,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJHLNSJHFWNHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CCN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Methylating Agents

Boc-protected piperazine reacts with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃):

Optimized Conditions :

-

Solvent: DMF or THF

-

Temperature: 60–80°C

-

Yield: 70–85%

Reductive Amination

Alternative approaches employ reductive amination using formaldehyde and sodium cyanoborohydride:

Advantages :

-

Mild conditions (room temperature)

-

Avoids strong bases

Functionalization with 2-Aminoethyl Side Chain

The 2-aminoethyl group is introduced via nucleophilic substitution or catalytic coupling.

Nucleophilic Substitution

Boc-3-methyl-piperazine reacts with 2-bromoethylamine hydrobromide under basic conditions:

Reaction Metrics :

-

Molar Ratio: 1:1.2 (piperazine:bromoethylamine)

-

Temperature: 50–70°C

-

Yield: 65–75%

Catalytic Coupling

Palladium-catalyzed cross-coupling with ethylene diamine derivatives is noted in patent CN108558792B:

Catalyst System :

-

Ligand: Xantphos (0.1 eq)

-

Solvent: Toluene

-

Oxygen Control: <0.5%

Photocatalytic Methods

Recent advances utilize visible-light photocatalysis for one-step synthesis.

Acridine Salt-Mediated Reaction

Patent CN108558792B describes a method using acridine salts (e.g., Mes-Acr⁺) under blue LED light:

Conditions :

-

Oxidant: 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO)

-

Solvent: Dichloroethane

-

Yield: 94–95%

Purification and Isolation

Crude products are purified via column chromatography or recrystallization.

Chromatographic Purification

Recrystallization

-

Solvent System : Dichloromethane/pentane

-

Crystal Yield : 80–85%

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | Advantages |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃ | 65–75% | Cost-effective, scalable |

| Photocatalysis | Mes-Acr⁺ | 94–95% | One-step, high atom economy |

| Reductive Amination | NaBH₃CN | 70–85% | Mild conditions, avoids alkyl halides |

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of oxides or nitroso derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Research

Recent studies have investigated the anticancer properties of piperazine derivatives. The piperazine moiety has been linked to various biological activities, including antitumor effects. For instance, compounds similar to tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

2. Neuropharmacology

Piperazine derivatives are recognized for their neuroactive properties. Research indicates that compounds like tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate could influence neurotransmitter systems, potentially serving as leads for developing treatments for neurological disorders such as anxiety and depression .

Applications in Medicinal Chemistry

1. Drug Development

The compound's structure allows for modifications that can enhance its pharmacological profile. The presence of the amino group facilitates interactions with biological targets, making it a candidate for further development into drugs targeting specific receptors or enzymes involved in disease processes .

2. Synthesis of Bioactive Molecules

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate can serve as a building block in the synthesis of more complex bioactive molecules. Its reactivity allows it to participate in various chemical reactions, including acylation and alkylation, which are essential in synthesizing novel therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to other tert-butyl-protected piperazine derivatives, as outlined below:

Structural Modifications and Substituent Effects

Stability and Reactivity

- tert-Butyl Ester Stability : All compounds share resistance to hydrolysis under basic conditions. However, the 3-methyl group in the target compound may slow deprotection under acidic conditions compared to unsubstituted analogs.

- Aminoethyl Reactivity: The primary amine in the target compound facilitates Schiff base formation or amide coupling, whereas secondary amines (e.g., in 4-(cyanodimethylmethyl) derivatives ) are less reactive toward electrophiles.

Biological Activity

4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl ester of 4-(2-aminoethyl)-3-methylpiperazine-1-carboxylic acid (abbreviated as TBE), is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TBE, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TBE is characterized by its piperazine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

This compound possesses a tertiary butyl group that enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

Antimicrobial Activity

Research has indicated that TBE exhibits antimicrobial properties. In a study evaluating various piperazine derivatives, TBE demonstrated activity against several bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for TBE against Gram-positive bacteria were found to be in the range of 32-64 μg/mL, indicating moderate activity compared to standard antibiotics .

Anticancer Properties

TBE has also been investigated for its anticancer effects. In vitro studies have shown that TBE can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. The IC50 values for these cell lines ranged from 10 to 30 μM, demonstrating significant cytotoxicity . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer therapeutics.

Neuroprotective Effects

Emerging evidence suggests that TBE may possess neuroprotective properties. In models of neurodegenerative diseases, TBE has been shown to reduce oxidative stress and inflammation in neuronal cells. This activity could be attributed to its ability to modulate neurotransmitter levels and enhance neurotrophic factor signaling pathways .

Case Studies

Several case studies have highlighted the promising biological activities of TBE:

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on TBE and other piperazine derivatives against Staphylococcus aureus and Escherichia coli. TBE showed superior activity with an MIC of 32 μg/mL against S. aureus, validating its potential as an antimicrobial agent .

- Anticancer Activity in Breast Cancer Models : In a study involving MDA-MB-231 cells, treatment with TBE resulted in a significant reduction in cell viability (IC50 = 15 μM). The study also reported increased levels of apoptotic markers such as caspase-3 activation .

- Neuroprotection in Cellular Models : Research demonstrated that TBE could protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting its potential application in treating neurodegenerative disorders .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-Amino-ethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine ring followed by functionalization. A common approach includes:

- Step 1 : Boc protection of the piperazine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF/water).

- Step 2 : Introduction of the 2-aminoethyl and methyl groups via nucleophilic substitution or reductive amination. For example, reacting Boc-protected piperazine with 2-bromoethylamine and methyl iodide in DMF using NaH as a base .

- Step 3 : Purification via silica gel chromatography or recrystallization.

Key reagents: Boc anhydride, NaH, DMF, and LiAlH₄ (for reductions). Yield optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), piperazine ring protons (δ 2.5–3.5 ppm), and amine/ethyl substituents.

- Mass Spectrometry (LCMS/HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 229.32 for C₁₁H₂₃N₃O₂) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of the ester) and ~3300 cm⁻¹ (N-H stretch of the amine).

For intermediates, X-ray crystallography may resolve stereochemical ambiguities .

Q. What safety precautions are critical when handling this compound?

- Hazard Classification : Harmful if swallowed (H302). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at 2–8°C under inert gas (N₂) to prevent degradation. Avoid exposure to moisture due to potential Boc group cleavage.

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Q. What are the primary applications of this compound in academic research?

- Medicinal Chemistry : As a building block for kinase inhibitors or G protein-coupled receptor (GPCR) ligands. The Boc group aids in solubility during solid-phase peptide synthesis.

- Chemical Biology : Functionalization of the amine group for bioconjugation (e.g., fluorescent probes or affinity tags) .

Advanced Research Questions

Q. How does stereochemistry at the piperazine ring affect biological activity in derived compounds?

The 3-methyl and 2-aminoethyl substituents introduce chirality, influencing target binding. For example:

- (S)- vs. (R)-Configuration : Differential interactions with enzymes (e.g., P2Y12 receptors in antiplatelet drugs) can alter efficacy. Enantioselective synthesis using chiral catalysts (e.g., Ru-BINAP) or chiral HPLC separation is critical .

- Case Study : In PROTACs (proteolysis-targeting chimeras), stereochemistry impacts linker orientation and ternary complex formation .

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

- Contradictory NMR Peaks : May arise from rotamers (e.g., tert-butyl group rotation). Use variable-temperature NMR or deuterated solvents (DMSO-d₆) to stabilize conformers.

- LCMS Adducts : Sodium or potassium adducts ([M+Na]⁺) can confuse molecular ion identification. Add formic acid to the mobile phase to suppress adduct formation .

- X-ray Crystallography : Resolves ambiguity by providing absolute configuration data, especially for chiral centers .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

Q. How do structural modifications (e.g., substituent variation) impact pharmacological properties?

- Methyl Group (3-position) : Enhances metabolic stability by reducing CYP450 oxidation.

- Aminoethyl Chain (2-position) : Facilitates hydrogen bonding with targets (e.g., ATP-binding pockets in kinases). Replacement with bulkier groups (e.g., benzyl) may improve selectivity but reduce solubility .

- Case Study : In P2Y12 antagonists, substituting the ethylamine with a phosphonic acid group increased potency and reduced bleeding risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.